molecular formula C13H17F3N2O3 B2743496 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea CAS No. 1351622-17-7

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2743496
CAS No.: 1351622-17-7
M. Wt: 306.285
InChI Key: FNEGSVKLOMYUQV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a hydroxyethyl group, and a methoxyethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea typically involves multiple steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the hydroxyethyl intermediate.

    Urea Formation: The hydroxyethyl intermediate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    1-(2-Hydroxy-2-(4-chlorophenyl)ethyl)-3-(2-methoxyethyl)urea: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3/c1-21-7-6-17-12(20)18-8-11(19)9-2-4-10(5-3-9)13(14,15)16/h2-5,11,19H,6-8H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEGSVKLOMYUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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